molecular formula C16H14ClNO3 B5722292 N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B5722292
M. Wt: 303.74 g/mol
InChI Key: XJXIMMVHMIDKLL-UHFFFAOYSA-N
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Description

N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a benzodioxole ring system

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-3-1-2-11(8-13)6-7-18-16(19)12-4-5-14-15(9-12)21-10-20-14/h1-5,8-9H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXIMMVHMIDKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where chlorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea
  • Thiophene derivatives

Uniqueness

N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the benzodioxole ring and the chlorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

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